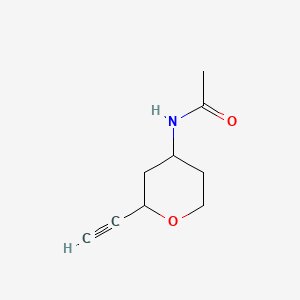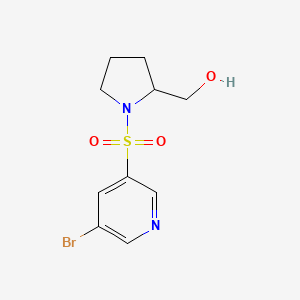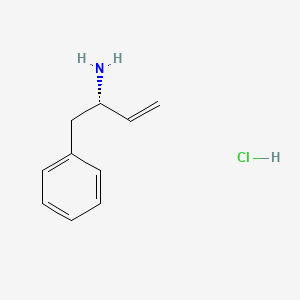![molecular formula C7H8BNO2 B595747 4-アミノベンゾ[c][1,2]オキサボロール-1(3H)-オール CAS No. 1285533-08-5](/img/structure/B595747.png)
4-アミノベンゾ[c][1,2]オキサボロール-1(3H)-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” is a compound that has been used in the synthesis of hydrogels for the treatment of incompressible bleeding . It has been conjugated with hyaluronic acid (HA-ABO) and DA-grafted alginate (Alg-DA) as the backbone components of the hydrogel .
Chemical Reactions Analysis
“4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” has been used in the synthesis of hydrogels . The excellent adhesion properties and self-healing properties of the materials reduced blood loss from 364.1 ± 52.4 mg to 129.4 ± 23.0 mg .
科学的研究の応用
医療における止血材料
4-アミノベンゾ[c][1,2]オキサボロール-1(3H)-オール: は、止血のための注射可能なハイドロゲルの開発における潜在的な用途について検討されてきました . これらのハイドロゲルは、医療上の緊急事態や戦場の医療における大きな課題である、深く圧迫できない傷からの出血を制御する上で非常に重要です。この化合物の特性は、ハイドロゲルの凝固誘導能力と創傷治癒促進能力に貢献する可能性があります。
腫瘍低酸素状態を標的とする抗がん剤
この化合物は、ベンゾ[c][1,2,5]オキサジアゾールやベンゾ[c][1,2,5]チアジアゾールなどの新しいホウ素系ヘテロ環を創出する役割についても研究されています。これらは、腫瘍低酸素状態を標的とする潜在的な抗がん剤です . これらの薬剤は、癌細胞の生存と転移を促進する低酸素状態を阻害できるため、癌治療において重要です。
ヘテロ環状化合物の設計と合成
有機化学の分野では、4-アミノベンゾ[c][1,2]オキサボロール-1(3H)-オールは、様々なヘテロ環状化合物の立体選択的合成における前駆体として役立ちます . これらの化合物は、医薬品や先端材料の開発など、幅広い用途を持っています。
将来の方向性
The future directions of “4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” could involve its use in the synthesis of hydrogels for the treatment of incompressible bleeding . The combination of injectable hydrogels with advanced materials and innovative strategies to increase their biocompatibility and tune their degradation profile could be a potential research avenue .
作用機序
Target of Action
The primary target of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase (PDE)-4 . PDE-4 is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Mode of Action
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol acts as a potent inhibitor of PDE-4 . It binds to the catalytic domain of PDE-4, where its oxaborole moiety chelates with the catalytic bimetal center, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting PDE-4, 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol increases the levels of cAMP within cells . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to reduced inflammation and immune responses . This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .
Pharmacokinetics
It is known that the compound can penetrate the skin and inhibit the transcription of certain interleukins .
Result of Action
The inhibition of PDE-4 by 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol leads to a decrease in the production of pro-inflammatory cytokines . This results in reduced inflammation and immune responses, which can be beneficial in the treatment of skin diseases like psoriasis and atopic dermatitis .
生化学分析
Biochemical Properties
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a backbone component in the formation of hydrogels, demonstrating excellent adhesion properties and self-healing properties .
Cellular Effects
The effects of 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol on various types of cells and cellular processes have been studied extensively . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol have been observed to change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol within cells and tissues have been studied . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol and its effects on activity or function have been described . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIWOQDMNIQCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
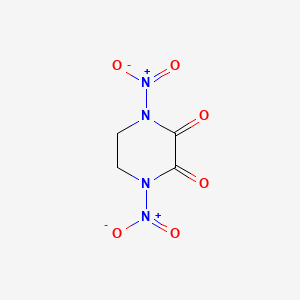
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)

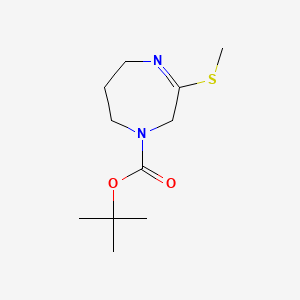

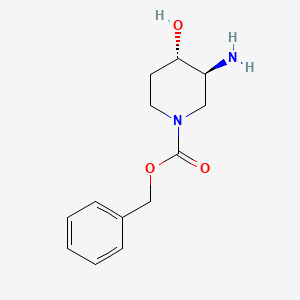
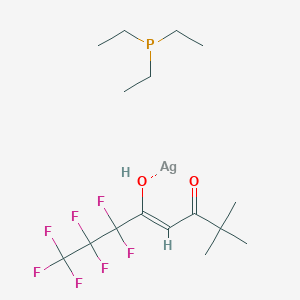


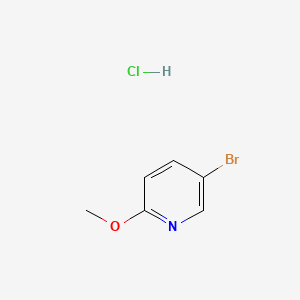
![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)
